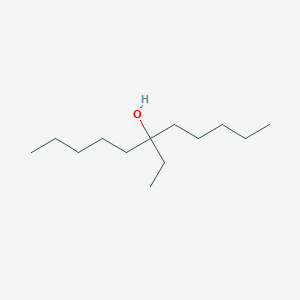
6-Ethylundecan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylundecan-6-ol is an organic compound with the molecular formula C13H28O It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of an ethyl group attached to the sixth carbon of an undecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylundecan-6-ol can be achieved through several methods. One common approach involves the reduction of 6-Ethylundecan-6-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethylundecan-6-ol undergoes various chemical reactions typical of alcohols:
Oxidation: It can be oxidized to form 6-Ethylundecan-6-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Dehydration: In the presence of strong acids like sulfuric acid (H2SO4), it can undergo dehydration to form alkenes.
Esterification: Reacting with carboxylic acids or their derivatives in the presence of acid catalysts can form esters.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Dehydration: Concentrated sulfuric acid (H2SO4) at elevated temperatures.
Esterification: Carboxylic acids with sulfuric acid as a catalyst.
Major Products:
Oxidation: 6-Ethylundecan-6-one.
Dehydration: Corresponding alkenes.
Esterification: Various esters depending on the carboxylic acid used.
Wissenschaftliche Forschungsanwendungen
6-Ethylundecan-6-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: It serves as a model compound in studies of alcohol metabolism and enzymatic reactions involving alcohols.
Medicine: Research into its potential therapeutic effects and its role in drug formulation.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Ethylundecan-6-ol involves its interaction with specific enzymes and receptors in biological systems. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of proteins and membranes. Its metabolic pathways typically involve oxidation to the corresponding ketone, followed by further metabolism.
Vergleich Mit ähnlichen Verbindungen
6-Ethylundecane: A hydrocarbon with similar chain length but lacking the hydroxyl group.
6-Undecanol: An alcohol with a similar structure but without the ethyl substitution.
Uniqueness: 6-Ethylundecan-6-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
5340-50-1 |
|---|---|
Molekularformel |
C13H28O |
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
6-ethylundecan-6-ol |
InChI |
InChI=1S/C13H28O/c1-4-7-9-11-13(14,6-3)12-10-8-5-2/h14H,4-12H2,1-3H3 |
InChI-Schlüssel |
IIJJOKKLBVILSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC)(CCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


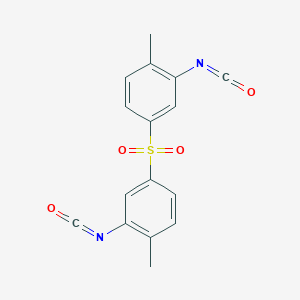
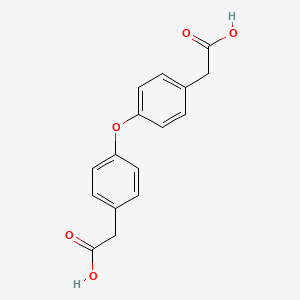

![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
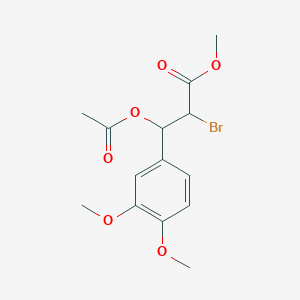
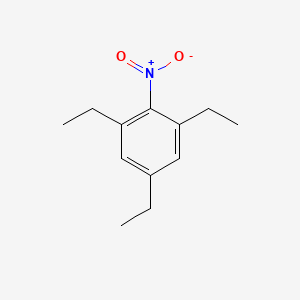
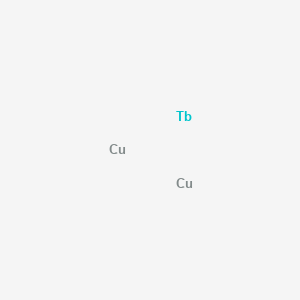
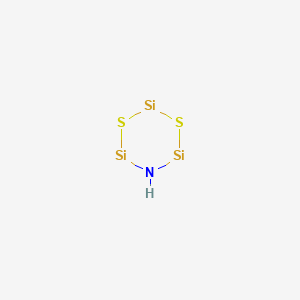
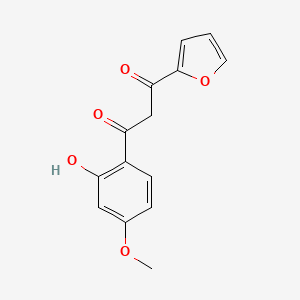
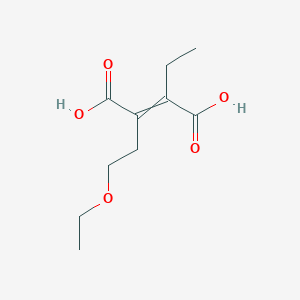
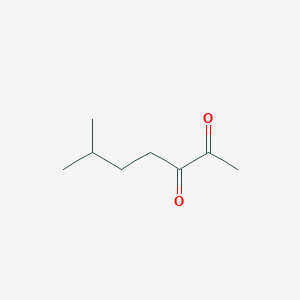
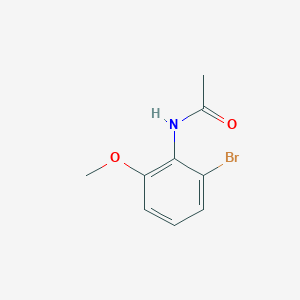
![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
